molecular formula C7H6F2O3S2 B12073064 Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate

Cat. No.: B12073064
M. Wt: 240.3 g/mol
InChI Key: XHJXFIVDJRMWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a difluoromethylthio group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Difluoromethylthio Group: This step often involves the use of difluoromethylthiolating agents such as difluoromethylthiol chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethylthio group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the difluoromethylthio group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Methyl 5-((difluoromethyl)thio)-3-oxothiophene-2-carboxylate.

    Reduction: Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of difluoromethylthio groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the difluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The hydroxyl and carboxylate groups can participate in additional interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((trifluoromethyl)thio)-3-hydroxythiophene-2-carboxylate
  • Methyl 5-((chloromethyl)thio)-3-hydroxythiophene-2-carboxylate
  • Methyl 5-((methylthio)-3-hydroxythiophene-2-carboxylate

Uniqueness

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable scaffold for further chemical modifications and applications.

Biological Activity

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a difluoromethylthio group and a carboxylate moiety, which contributes to its unique chemical properties. The molecular formula is C8H6F2O3SC_8H_6F_2O_3S, and it has a molecular weight of approximately 232.19 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with inflammatory responses.
  • Receptor Binding : Preliminary studies suggest that it may interact with specific receptors, influencing cellular signaling pathways that regulate physiological processes.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anti-inflammatory Agents : Its ability to inhibit enzymes related to inflammation suggests potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, warranting further investigation into this aspect for this compound.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : this compound was tested against various cell lines to determine cytotoxic effects. Results indicated a dose-dependent reduction in cell viability, suggesting potential cytotoxicity at higher concentrations.
  • Enzyme Activity Assays : The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Inhibition was observed at micromolar concentrations, indicating significant anti-inflammatory potential.

Case Studies

A review of case studies highlighted the following findings:

  • Case Study 1 : A study investigating the effects of this compound on human fibroblast cells showed that treatment resulted in reduced levels of pro-inflammatory cytokines.
  • Case Study 2 : Another study explored its antimicrobial properties against Staphylococcus aureus, revealing that the compound exhibited moderate antibacterial activity.

Data Table

Biological ActivityObservationsConcentration Range
Cell ViabilityDose-dependent reduction10 µM - 100 µM
COX InhibitionSignificant inhibition1 µM - 10 µM
AntimicrobialModerate activity against Staphylococcus aureusVaries by strain

Properties

Molecular Formula

C7H6F2O3S2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 5-(difluoromethylsulfanyl)-3-hydroxythiophene-2-carboxylate

InChI

InChI=1S/C7H6F2O3S2/c1-12-6(11)5-3(10)2-4(13-5)14-7(8)9/h2,7,10H,1H3

InChI Key

XHJXFIVDJRMWHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)SC(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.